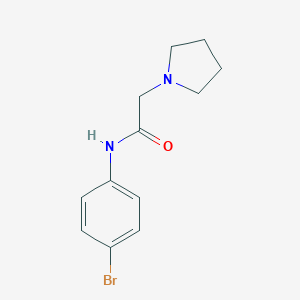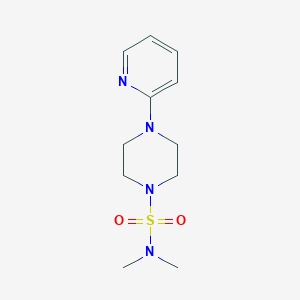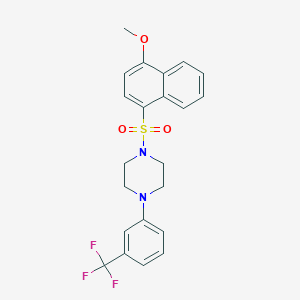
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is a complex organic compound that features a combination of naphthalene, sulfonyl, trifluoromethyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Sulfonyl Intermediate: The starting material, 4-methoxynaphthalene, undergoes sulfonylation using chlorosulfonic acid to form 4-methoxynaphthalene-1-sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate reacts with 4-(3-(trifluoromethyl)phenyl)piperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification Techniques: Such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Produces 4-methoxynaphthalene-1-carboxylic acid.
Reduction: Yields 1-((4-methoxynaphthalen-1-yl)sulfanyl)-4-(3-(trifluoromethyl)phenyl)piperazine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis due to its ability to stabilize metal complexes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Explored for its potential in developing new drugs, particularly in targeting specific receptors or enzymes.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups are known to enhance binding affinity and specificity, while the piperazine ring can interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-methylphenyl)piperazine: The methyl group instead of trifluoromethyl alters its electronic properties and reactivity.
Uniqueness
1-((4-Methoxynaphthalen-1-yl)sulfonyl)-4-(3-(trifluoromethyl)phenyl)piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, enhancing its potential as a pharmacologically active compound and its utility in various chemical reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O3S/c1-30-20-9-10-21(19-8-3-2-7-18(19)20)31(28,29)27-13-11-26(12-14-27)17-6-4-5-16(15-17)22(23,24)25/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVBOWXXFAUJTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
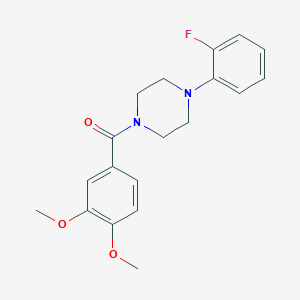
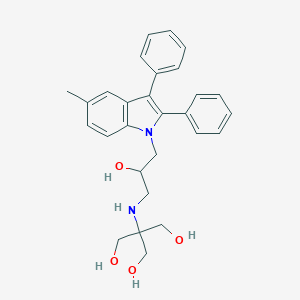
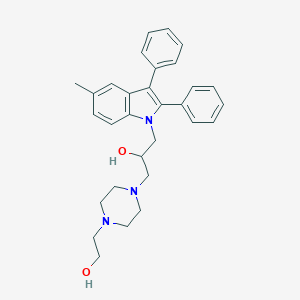
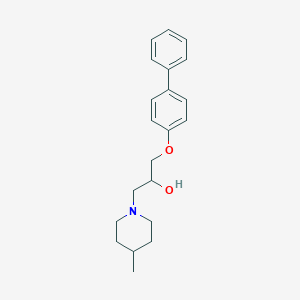
![1-[4-(4-Fluorophenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503023.png)
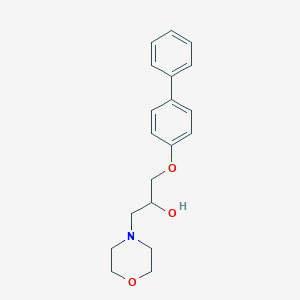
![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
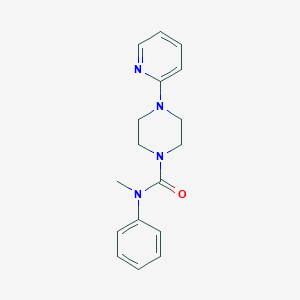
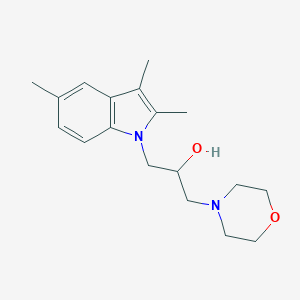
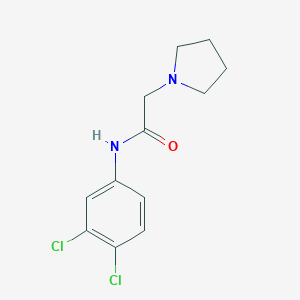
![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B503033.png)
